1-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride 1-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 193537-80-3
VCID: VC2808669
InChI: InChI=1S/C9H17NO3.ClH/c1-13-7-6-10-4-2-8(3-5-10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H
SMILES: COCCN1CCC(CC1)C(=O)O.Cl
Molecular Formula: C9H18ClNO3
Molecular Weight: 223.7 g/mol

1-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride

CAS No.: 193537-80-3

Cat. No.: VC2808669

Molecular Formula: C9H18ClNO3

Molecular Weight: 223.7 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride - 193537-80-3

Specification

CAS No. 193537-80-3
Molecular Formula C9H18ClNO3
Molecular Weight 223.7 g/mol
IUPAC Name 1-(2-methoxyethyl)piperidine-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H17NO3.ClH/c1-13-7-6-10-4-2-8(3-5-10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H
Standard InChI Key ZYFWOAPOALIEQT-UHFFFAOYSA-N
SMILES COCCN1CCC(CC1)C(=O)O.Cl
Canonical SMILES COCCN1CCC(CC1)C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

1-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride features a piperidine ring with a methoxyethyl substituent at the nitrogen position (position 1) and a carboxylic acid group at position 4. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous media.

Basic Chemical Properties

The compound has a molecular formula of C9H18ClNO3, with a molecular weight of approximately 224 Da . The structure consists of a six-membered piperidine ring with a 2-methoxyethyl group attached to the nitrogen atom and a carboxylic acid functionality at the carbon-4 position. The hydrochloride salt formation occurs at the basic nitrogen of the piperidine ring.

Physical Properties

Based on analysis of structurally similar compounds, 1-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride is expected to exhibit the following physical properties:

PropertyValue
Molecular Weight224 Da
LogPApproximately -2.38
Heavy Atoms Count14
Rotatable Bond Count4
Polar Surface Area59 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

These properties suggest moderate water solubility and limited lipophilicity, which would influence its pharmacokinetic behavior .

Structural Comparison with Isomers

Positional Isomerism

The compound 4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride (CAS 1375474-00-2) represents a significant structural isomer. In this molecule, the methoxyethyl group is attached to carbon-4 rather than the nitrogen atom, creating a quaternary carbon center. This structural difference would dramatically alter the compound's chemical properties and biological activities .

Structural Features Comparison

Feature1-(2-Methoxyethyl)piperidine-4-carboxylic acid HCl4-(2-Methoxyethyl)piperidine-4-carboxylic acid HCl
Methoxyethyl PositionN-substitution (position 1)C-substitution (position 4)
Stereogenic CentersOne (C-4)One (C-4, quaternary)
Ring ConformationMore flexibleMore rigid due to quaternary center
Expected BasicityLower (tertiary amine salt)Higher (secondary amine salt)

Chemical Reactivity Profile

Functional Group Reactivity

The compound contains three key reactive centers:

  • The tertiary amine (as hydrochloride salt): Capable of acting as a nucleophile when deprotonated

  • The carboxylic acid group: Susceptible to esterification, amidation, and reduction reactions

  • The methoxyethyl side chain: Potential for cleavage under strong acidic conditions

Structure-Activity Relationship (SAR) Insights

Effect of N-Substitution

The N-substitution pattern of piperidine compounds significantly affects their biological properties. For example, N-methylpiperidine-4-carboxylic acid derivatives have been incorporated into compounds with therapeutic potential, such as 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide .

Importance of the Methoxyethyl Group

The methoxyethyl substituent at the nitrogen position would be expected to:

  • Increase lipophilicity compared to unsubstituted piperidines

  • Provide additional hydrogen bond acceptor sites

  • Potentially enhance CNS penetration

  • Alter the basicity of the nitrogen atom

Studies on related compounds suggest that methoxyethyl groups can enhance lipophilicity while maintaining acceptable water solubility, creating a favorable balance for drug-like properties.

Physiochemical Properties and Pharmacokinetics

Predicted ADME Properties

Based on its chemical structure, 1-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride would likely exhibit:

PropertyPredictionRationale
SolubilityModerate to high in waterPresence of carboxylic acid and hydrochloride salt
LipophilicityLow to moderate (LogP ≈ -2.38)N-substitution increases lipophilicity
PermeabilityLimitedCharged species at physiological pH
MetabolismLikely O-demethylation and N-dealkylationCommon metabolic pathways for similar structures
Protein BindingLow to moderateLimited lipophilic surface area

pH-Dependent Behavior

As a compound with both acidic (carboxylic acid) and basic (tertiary amine) functionalities, 1-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride would display pH-dependent solubility and ionization behavior. At physiological pH (7.4), the compound would likely exist predominantly as a zwitterion, with the carboxylate negatively charged and the piperidine nitrogen positively charged.

Comparative Analysis with Related Compounds

Comparison with 1-Methylpiperidine-4-carboxylic acid

The compound 1-methylpiperidine-4-carboxylic acid, documented in the literature, shares the same core structure but features a methyl group instead of a methoxyethyl group at the nitrogen position . This structural difference would result in:

  • Lower molecular weight for the methyl derivative

  • Reduced flexibility compared to the methoxyethyl analog

  • Fewer hydrogen bond acceptors

  • Potentially different pharmacokinetic properties

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